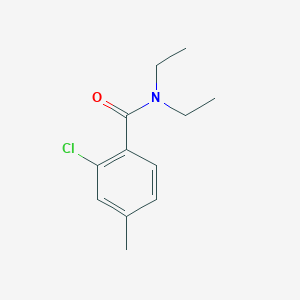

2-chloro-N,N-diethyl-4-methylbenzamide

概要

説明

2-chloro-N,N-diethyl-4-methylbenzamide is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to undergo various chemical reactions, including nucleophilic substitutions and hydrolysis. It is particularly useful in creating more complex organic molecules that are vital in pharmaceuticals and agrochemicals.

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Chlorine atom can be replaced by nucleophiles | Substituted benzamides |

| Hydrolysis | Amide bond can be hydrolyzed to yield carboxylic acids | 2-chlorobenzoic acid and diethylamine |

| Oxidation | Can be oxidized to form N-oxide derivatives | N-oxide derivatives |

The biological activities of 2-chloro-N,N-diethyl-4-methylbenzamide have been extensively studied, revealing significant antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity :

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Effective against resistant strains |

| Escherichia coli | 0.25 mg/mL | Moderate activity observed |

| Bacillus cereus | 0.75 mg/mL | Less effective compared to others |

The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Properties :

In preclinical models, this compound has shown potential for reducing inflammation markers, suggesting its utility in treating inflammatory diseases. For instance, a study demonstrated significant decreases in paw swelling in animal models of arthritis.

Antiviral Activity :

Recent studies have explored its effects against viral infections, particularly Hepatitis B virus (HBV). The compound was found to significantly reduce HBV DNA levels in infected cell lines by inhibiting nucleocapsid assembly.

Case Studies

- Enzyme Inhibition Study : A study highlighted that derivatives of this compound selectively inhibit carbonic anhydrases, particularly CA IX over CA II, showcasing potential for targeted cancer therapies.

- Apoptosis Induction : In cellular studies involving breast cancer cell lines (MDA-MB-231), treatment with this compound resulted in increased apoptotic markers, indicating its potential as an anticancer agent.

- Antibacterial Evaluation : Comparative analyses showed that this compound exhibited significant antibacterial effects at lower concentrations than conventional antibiotics, suggesting its utility in treating resistant infections.

特性

分子式 |

C12H16ClNO |

|---|---|

分子量 |

225.71 g/mol |

IUPAC名 |

2-chloro-N,N-diethyl-4-methylbenzamide |

InChI |

InChI=1S/C12H16ClNO/c1-4-14(5-2)12(15)10-7-6-9(3)8-11(10)13/h6-8H,4-5H2,1-3H3 |

InChIキー |

SIRHIIBJHMFXAV-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)C)Cl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。